Cas no 52387-14-1 (isovalerylshikonin)

isovalerylshikonin structure
isovalerylshikonin structure
商品名:isovalerylshikonin
CAS番号:52387-14-1
MF:C21H24O6
メガワット:372.41200
CID:936808
PubChem ID:479497

isovalerylshikonin 化学的及び物理的性質

名前と識別子

    • isovalerylshikonin
    • [1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbutanoate
    • (R)-1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-methyl-3-pentenyl isovalerate
    • Alkannin isovalerate
    • ALKANNIN,ISOVALIRIC ACID ISVL
    • I0422
    • UTOUNDHZJFIVPK-UHFFFAOYSA
    • Butanoic acid, 3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester
    • Butanoic acid, 3-methyl-, (1R)-1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester (9CI); Butanoic acid, 3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (R)-
    • ALKANNIN, ISOVALIRIC ACID ISVL
    • SCHEMBL13389448
    • NSC-344556
    • BCP34279
    • InChI=1/C21H24O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,10,12,17,22-23H,8-9H2,1-4H3
    • AKOS040760835
    • PD119281
    • NSC344556
    • DTXSID60319387
    • UTOUNDHZJFIVPK-UHFFFAOYSA-
    • 76549-35-4
    • 52387-14-1
    • 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-methyl-3-pentenyl 3-methylbutanoate #
    • UTOUNDHZJFIVPK-QGZVFWFLSA-N
    • (R)-1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl 3-methylbutanoate
    • SCHEMBL2873113
    • FS-8320
    • [(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbutanoate
    • PD119280
    • DA-64579
    • インチ: InChI=1S/C21H24O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,10,12,17,22-23H,8-9H2,1-4H3/t17-/m1/s1
    • InChIKey: UTOUNDHZJFIVPK-QGZVFWFLSA-N
    • ほほえんだ: CC(C)CC(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O

計算された属性

  • せいみつぶんしりょう: 372.15700
  • どういたいしつりょう: 372.15728848g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 27
  • 回転可能化学結合数: 7
  • 複雑さ: 656
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 15
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 101Ų

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.246±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 107 °C
  • ようかいど: Insuluble (2.6E-3 g/L) (25 ºC),
  • PSA: 100.90000
  • LogP: 3.71740
  • ようかいせい: 未確定

isovalerylshikonin セキュリティ情報

isovalerylshikonin 税関データ

  • 税関コード:2915900090
  • 税関データ:

    中国税関コード:

    2915900090

    概要:

    2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%

isovalerylshikonin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemFaces
CFN95222-10mg
Isovalerylshikonin
52387-14-1 >95%
10mg
$318 2021-07-22
ChemFaces
CFN95222-10mg
Isovalerylshikonin
52387-14-1 >95%
10mg
$318 2023-09-19

isovalerylshikonin 関連文献

isovalerylshikoninに関する追加情報

Recent Advances in Isovalerylshikonin (52387-14-1) Research: A Comprehensive Review

Isovalerylshikonin (CAS: 52387-14-1), a naturally occurring naphthoquinone derivative, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its diverse pharmacological properties. Recent studies have explored its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent, shedding light on its molecular mechanisms and therapeutic applications. This research brief aims to synthesize the latest findings on isovalerylshikonin, providing a comprehensive overview of its biological activities, mechanisms of action, and potential clinical implications.

One of the most notable advancements in isovalerylshikonin research is its role in cancer therapy. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that isovalerylshikonin exhibits potent anti-proliferative effects against various cancer cell lines, including breast, lung, and colorectal cancers. The compound was found to induce apoptosis through the activation of the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins such as Bax and caspase-3, and the downregulation of anti-apoptotic Bcl-2. Additionally, isovalerylshikonin was shown to inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival and proliferation, further underscoring its potential as a multi-targeted anti-cancer agent.

Beyond its anti-cancer properties, isovalerylshikonin has also been investigated for its anti-inflammatory effects. A recent study in the European Journal of Pharmacology (2024) revealed that the compound significantly reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. Mechanistically, isovalerylshikonin was found to suppress the activation of NF-κB and MAPK signaling pathways, which are central to the inflammatory response. These findings suggest that isovalerylshikonin could be a promising candidate for the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

In the realm of infectious diseases, isovalerylshikonin has demonstrated broad-spectrum anti-microbial activity. A 2023 study in Antimicrobial Agents and Chemotherapy reported that the compound exhibits potent inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and multi-drug resistant Escherichia coli. The anti-microbial mechanism was attributed to the disruption of bacterial cell membrane integrity and the inhibition of key enzymes involved in bacterial metabolism. Given the rising threat of antibiotic resistance, isovalerylshikonin's unique mode of action positions it as a potential lead compound for the development of novel anti-microbial agents.

Despite these promising findings, challenges remain in the clinical translation of isovalerylshikonin. Issues such as poor solubility, limited bioavailability, and potential toxicity need to be addressed through advanced drug delivery systems and structural modifications. Recent efforts in nanomedicine have explored the encapsulation of isovalerylshikonin in liposomes and polymeric nanoparticles to enhance its therapeutic efficacy and reduce off-target effects. Additionally, structure-activity relationship (SAR) studies are underway to optimize the compound's pharmacological profile.

In conclusion, isovalerylshikonin (52387-14-1) represents a versatile and promising compound in the field of chemical biology and pharmaceutical research. Its multi-faceted biological activities, coupled with advances in drug delivery and structural optimization, highlight its potential as a therapeutic agent for cancer, inflammatory diseases, and microbial infections. Future research should focus on overcoming the current limitations and advancing isovalerylshikonin towards clinical trials to fully realize its therapeutic potential.

おすすめ記事

推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd